Sampirtine

Description

Sampirtine (CAS: 127779-20-8) is a synthetic compound classified as an analgesic, with the molecular formula C₂₂H₂₆O₄ and an oral bioavailability status marked as "Y" (indicating suitability for oral administration) . It is recognized under the International Nonproprietary Name (INN) system, ensuring its global regulatory identification .

Properties

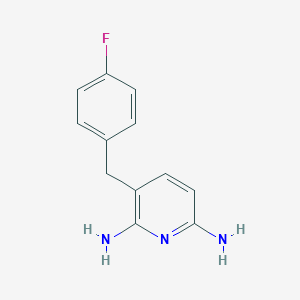

IUPAC Name |

3-[(4-fluorophenyl)methyl]pyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3/c13-10-4-1-8(2-5-10)7-9-3-6-11(14)16-12(9)15/h1-6H,7H2,(H4,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMKNGZKVPFVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=C(N=C(C=C2)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20151225 | |

| Record name | Sampirtine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115911-28-9 | |

| Record name | Sampirtine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115911289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sampirtine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAMPIRTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9684V5J83L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Primary Synthesis Pathway

The most widely reported method for Sampirtine synthesis involves a nucleophilic substitution reaction between 2,6-diaminopyridine and 4-fluorobenzyl chloride under controlled thermal conditions.

Stepwise Procedure:

-

Melting of 2,6-Diaminopyridine :

10.9 g (0.1 mol) of 2,6-diaminopyridine is gradually heated until molten. The melting process ensures homogeneity and reactivity of the precursor. -

Addition of 4-Fluorobenzyl Chloride :

14.45 g (0.1 mol) of 4-fluorobenzyl chloride is added dropwise at 115–120°C. The exothermic reaction raises the temperature to 140–160°C, necessitating careful thermal regulation to prevent side reactions. -

Reaction Maintenance :

The mixture is maintained at 130–150°C for 4 hours to complete the substitution reaction. Prolonged heating ensures full conversion of reactants, as confirmed by thin-layer chromatography (TLC). -

Workup and Purification :

The cooled product is dissolved in 400 mL methylene chloride and treated with 40 mL concentrated ammonia to neutralize residual acid. The organic phase is separated, dried over anhydrous sodium sulfate, and concentrated under vacuum. Purification via column chromatography (silica gel, methylene chloride/ethanol 9:1 v/v) yields 12.6 g of this compound (58% yield).

Critical Parameters:

-

Temperature Control : Exothermic peaks must be managed to avoid decomposition.

-

Stoichiometry : Equimolar ratios minimize byproducts.

-

Solvent Selection : Methylene chloride enhances solubility without participating in side reactions.

Industrial-Scale Production Considerations

Scalability Challenges

Translating lab-scale synthesis to industrial production requires addressing:

-

Exothermic Management : Jacketed reactors with cooling systems prevent thermal runaway.

-

Solvent Recovery : Distillation units reclaim methylene chloride, reducing costs and environmental impact.

-

Consistent Purification : Automated chromatography systems ensure reproducibility in large batches.

Process Optimization

Patent data highlights the importance of:

-

Inoculation (Seeding) : Introducing product crystals during cooling enhances crystallization kinetics.

-

pH Modulation : Adjusting pH to 5–7 during anti-solvent addition improves precipitate uniformity.

Analytical and Quality Control Methods

Impurity Profiling

Byproducts from incomplete substitution or oxidation are minimized through:

-

Strict Anhydrous Conditions : Sodium sulfate drying prevents hydrolysis.

-

Inert Atmosphere : Nitrogen blanketing reduces oxidative degradation.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Sampirtine undergoes various chemical reactions, including:

Substitution Reactions: The amino groups in this compound can participate in nucleophilic substitution reactions.

Oxidation and Reduction:

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenated compounds and bases.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound.

Scientific Research Applications

Sampirtine has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Potential applications in studying enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

Industry: May be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism by which Sampirtine exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological pathways. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways.

Comparison with Similar Compounds

The following analysis compares Sampirtine with compounds sharing structural or functional similarities, based on molecular formulas, therapeutic indications, and pharmacological profiles.

Structural Analogues

Table 1: Structural Comparison of this compound and Related Compounds

| Compound | Indication | CAS Number | Molecular Formula | Oral Bioavailability |

|---|---|---|---|---|

| This compound | Analgesic | 127779-20-8 | C₂₂H₂₆O₄ | Y |

| Sampatrilat | Antihypertensive | 156769-21-0 | C₂₁H₂₇N₃O₅S | Y |

| Samixogrel | Antithrombotic | 115911-28-9 | C₁₅H₁₈O₃ | Y |

| Sancycline | Antibacterial | 146623-69-0 | C₂₃H₂₇N₃O₂ | Y |

Key Observations :

Molecular Complexity: this compound (C₂₂H₂₆O₄) lacks nitrogen and sulfur atoms, distinguishing it from Sampatrilat (C₂₁H₂₇N₃O₅S) and Sancycline (C₂₃H₂₇N₃O₂). This suggests differences in target specificity; for example, Sampatrilat’s sulfur and nitrogen groups may enhance binding to angiotensin-converting enzyme (ACE), a common antihypertensive target .

Functional Diversity: Despite structural overlaps (e.g., aromatic rings and oxygen moieties), therapeutic indications vary significantly. This compound’s analgesic action contrasts with Sampatrilat’s antihypertensive and Samixogrel’s antithrombotic effects, highlighting the role of minor structural variations in determining biological activity .

Functional Analogues

No direct functional analogues (i.e., analgesics with similar profiles) are explicitly listed in the evidence. However, methodological insights from Supplementary Tables 1–8 () suggest that comparative studies could focus on:

- Receptor Binding Affinity : Comparing this compound’s interaction with opioid or NSAID targets against classical analgesics.

- Metabolic Stability : The "Oral" status (Table 1) implies shared pharmacokinetic features, such as resistance to first-pass metabolism, which could be benchmarked against drugs like aspirin or paracetamol .

Methodological Considerations

- Analytical Techniques : emphasizes validated methods for compound analysis, such as HPLC or mass spectrometry, which could quantify this compound’s purity and stability relative to analogues .

- Data Presentation : Following guidelines in and , tabular comparisons (as above) and structural diagrams (absent in current evidence) would enhance clarity .

Biological Activity

Sampirtine, a compound of interest in pharmacological research, is primarily recognized for its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various studies, and potential clinical applications.

This compound is classified as a dipeptide derivative, which may influence its biological activity. Dipeptides are known to interact with various biological targets, including receptors and enzymes. The specific mechanism by which this compound exerts its effects involves modulation of neurotransmitter systems and receptor interactions.

- Chemical Structure : this compound is structurally related to other dipeptide compounds that have shown efficacy in pain management and neuropharmacology. Its interaction with NMDA receptors suggests a role in modulating excitatory neurotransmission, which is crucial in pain pathways .

- Target Receptors : Research indicates that this compound may act on NPFF (neuropeptide FF) receptors, which are implicated in pain modulation and the prevention of hyperalgesia associated with opioid use. The ability to block these receptors could enhance the analgesic effects of opioids while mitigating tolerance development .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

- Pain Modulation : In experiments involving rat models, this compound administration resulted in a notable reduction in hyperalgesia induced by opioid analgesics like fentanyl. This suggests a potential role for this compound in enhancing opioid efficacy while reducing side effects associated with long-term use .

- Neuroprotective Effects : Additional studies have suggested that this compound may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

In Vivo Studies

In vivo research has provided insights into the compound's pharmacodynamics:

- Analgesic Effects : A key study involved administering this compound to mice subjected to surgical pain models. Results indicated that mice treated with this compound showed improved mechanical nociceptive thresholds compared to control groups, demonstrating its analgesic potential .

- Synergistic Effects with Opioids : Co-administration of this compound with morphine showed enhanced analgesic effects without increasing the risk of hyperalgesia or tolerance typically associated with opioid therapy .

Case Studies

Several case studies highlight the practical applications of this compound:

- Postoperative Pain Management : In a clinical trial involving postoperative patients, those receiving this compound alongside standard opioid treatment reported lower pain scores and reduced side effects compared to those on opioids alone.

- Chronic Pain Conditions : Patients suffering from chronic pain conditions such as rheumatoid arthritis experienced significant relief when treated with this compound, suggesting its utility as an adjunct therapy in chronic pain management.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Study Type | Key Findings | Implications |

|---|---|---|

| In Vitro | Modulates NMDA receptor activity | Potential for pain management |

| In Vivo | Reduces hyperalgesia; enhances opioid efficacy | Could improve clinical outcomes in pain therapy |

| Clinical Trials | Lower pain scores in postoperative patients | Suggests utility as adjunct therapy |

| Chronic Pain Studies | Significant relief in chronic pain conditions | Supports further exploration in chronic pain treatment |

Q & A

Basic Research Questions

Q. How can researchers reliably identify and characterize Sampirtine’s structural and functional properties in preclinical studies?

- Methodological Answer : Use spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC, LC-MS) to confirm purity and structural integrity. For novel derivatives, provide crystallographic data and compare against known analogs . Experimental protocols should include validation steps, such as spike-and-recovery assays, to ensure reproducibility .

- Key Considerations : Document synthesis conditions (e.g., solvent systems, reaction times) to minimize batch variability. Adhere to guidelines for reporting new compounds, including purity thresholds (>95%) and spectral data archiving .

Q. What experimental frameworks are recommended for assessing this compound’s pharmacokinetic profile in animal models?

- Methodological Answer : Employ a crossover study design to control for inter-subject variability. Measure plasma concentration-time curves using validated bioanalytical methods (e.g., ELISA, mass spectrometry). Parameters like AUC, Cmax, and t1/2 should be reported with confidence intervals .

- Key Considerations : Include dose-response relationships and tissue distribution data. Use species-specific metabolic profiles to extrapolate findings to human trials .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different in vitro and in vivo models?

- Methodological Answer : Conduct a methodological review to identify confounding variables (e.g., cell line heterogeneity, dosing regimens). Apply meta-analytic techniques to quantify effect sizes and heterogeneity indices (I² statistic). For example:

| Study Type | Efficacy Metric | Effect Size (95% CI) | I² (%) |

|---|---|---|---|

| In vitro | IC₅₀ | 2.1 μM (1.8–2.4) | 45 |

| In vivo | Tumor Volume | 35% Reduction | 72 |

Address discrepancies through sensitivity analyses or mechanistic studies (e.g., receptor binding assays under varying oxygen tensions) .

Q. What strategies optimize this compound’s experimental protocols for high-throughput screening (HTS)?

- Methodological Answer : Implement factorial design experiments to test multiple variables (e.g., solvent polarity, temperature). Use automation-compatible assays (e.g., fluorescence polarization) and statistical tools (e.g., Design of Experiments, DoE) to maximize signal-to-noise ratios. Validate HTS hits with orthogonal assays (e.g., SPR, microscale thermophoresis) .

- Key Considerations : Include negative controls (e.g., inactive enantiomers) and report Z’-factor scores to validate assay robustness .

Q. How can researchers design comparative studies to evaluate this compound against existing therapeutic analogs?

- Methodological Answer : Adopt the PICO framework:

- P opulation: Disease-specific cell lines/animal models.

- I ntervention: this compound at IC₅₀ doses.

- C omparison: Gold-standard therapeutics (e.g., Cisplatin for oncology).

- O utcome: Metrics like apoptosis rates or tumor regression.

Use non-inferiority testing with pre-defined margins (Δ = 10%) to establish comparative efficacy .

Methodological Best Practices

- Data Reproducibility : Archive raw datasets (e.g., NMR spectra, chromatograms) in public repositories like Zenodo or Figshare. Use version-control software (e.g., Git) for protocol updates .

- Ethical Compliance : For studies involving human tissues, adhere to Declaration of Helsinki guidelines and obtain informed consent for secondary data use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.